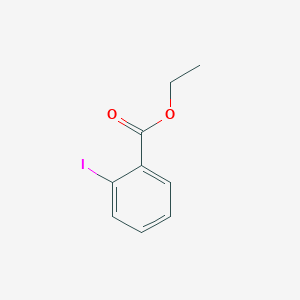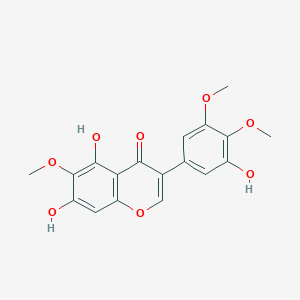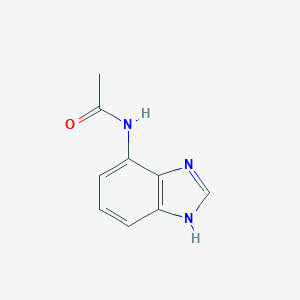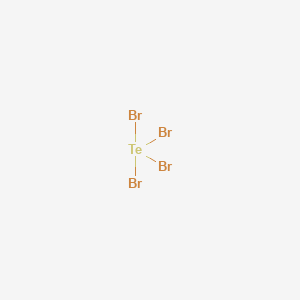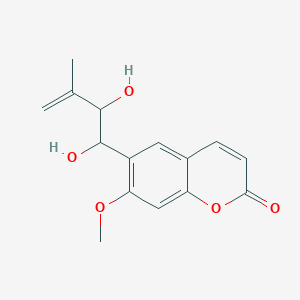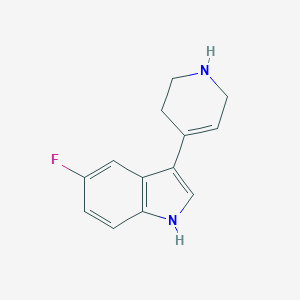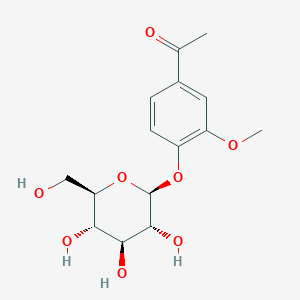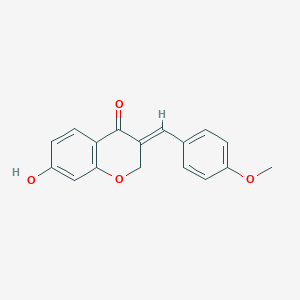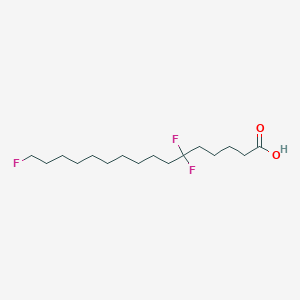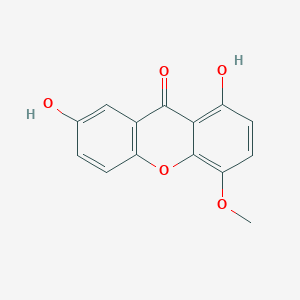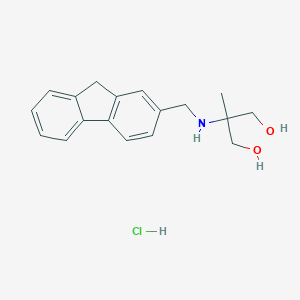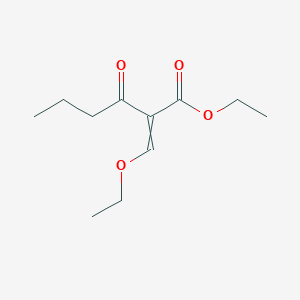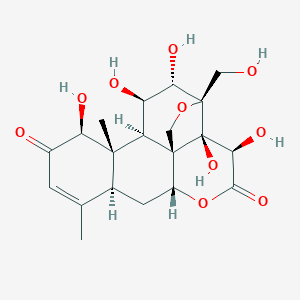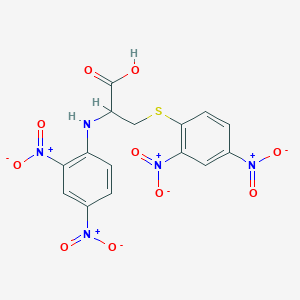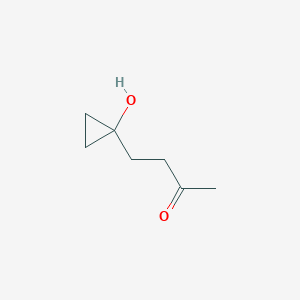
4-(1-Hydroxycyclopropyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Hydroxycyclopropyl)-2-butanone, also known as HCPCB, is a cyclic ketone that has been of interest to scientists due to its potential applications in the field of medicinal chemistry. This molecule has been found to possess unique properties that make it a promising candidate for the development of new drugs and therapies.
Wissenschaftliche Forschungsanwendungen
4-(1-Hydroxycyclopropyl)-2-butanone has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. One of the most promising applications of 4-(1-Hydroxycyclopropyl)-2-butanone is in the development of new drugs for the treatment of cancer. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone has the ability to inhibit the growth of cancer cells in vitro, making it a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The mechanism of action of 4-(1-Hydroxycyclopropyl)-2-butanone is not yet fully understood. However, studies have suggested that 4-(1-Hydroxycyclopropyl)-2-butanone may work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This inhibition may lead to the death of cancer cells and the prevention of tumor growth.
Biochemische Und Physiologische Effekte
4-(1-Hydroxycyclopropyl)-2-butanone has been found to have a number of biochemical and physiological effects. Studies have shown that 4-(1-Hydroxycyclopropyl)-2-butanone can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(1-Hydroxycyclopropyl)-2-butanone has been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines, making it a potential therapeutic agent for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(1-Hydroxycyclopropyl)-2-butanone is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers who are studying the mechanisms of cancer cell growth and proliferation. However, there are also some limitations to the use of 4-(1-Hydroxycyclopropyl)-2-butanone in lab experiments. For example, 4-(1-Hydroxycyclopropyl)-2-butanone may have different effects on different types of cancer cells, making it difficult to generalize its effects across different types of cancer.
Zukünftige Richtungen
There are a number of future directions for the study of 4-(1-Hydroxycyclopropyl)-2-butanone. One area of research that is of particular interest is the development of new drugs and therapies based on 4-(1-Hydroxycyclopropyl)-2-butanone. Researchers are currently exploring the use of 4-(1-Hydroxycyclopropyl)-2-butanone as a potential treatment for a variety of different diseases, including cancer and inflammatory diseases. Additionally, future studies may focus on the development of new synthesis methods for 4-(1-Hydroxycyclopropyl)-2-butanone, as well as the optimization of existing methods to improve yield and efficiency.
Synthesemethoden
The synthesis of 4-(1-Hydroxycyclopropyl)-2-butanone can be achieved through a multistep process that involves the use of various reagents and catalysts. One of the most commonly used methods for synthesizing 4-(1-Hydroxycyclopropyl)-2-butanone involves the reaction of 1,3-cyclohexadiene with ethyl vinyl ketone in the presence of a palladium catalyst. This reaction results in the formation of a cyclopropane ring, which is then oxidized to form 4-(1-Hydroxycyclopropyl)-2-butanone.
Eigenschaften
CAS-Nummer |
139963-69-2 |
|---|---|
Produktname |
4-(1-Hydroxycyclopropyl)-2-butanone |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-(1-hydroxycyclopropyl)butan-2-one |
InChI |
InChI=1S/C7H12O2/c1-6(8)2-3-7(9)4-5-7/h9H,2-5H2,1H3 |
InChI-Schlüssel |
LOPFTQZDHHEGJW-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC1(CC1)O |
Kanonische SMILES |
CC(=O)CCC1(CC1)O |
Synonyme |
2-Butanone, 4-(1-hydroxycyclopropyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



